molecular formula C17H18N2O4S B368811 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 332021-82-6

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B368811
CAS No.: 332021-82-6
M. Wt: 346.4g/mol
InChI Key: NANVRRCGNBSVCD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is a synthetic benzimidazole derivative designed for advanced chemical and pharmacological research. The compound features a 5,6-dimethylbenzimidazole core, a structure of significant biological relevance as it is a key ligand in vitamin B12 (adenosylcobalamin) . This core scaffold is recognized as a "privileged structure" in medicinal chemistry due to its diverse interactions with biological targets . The molecule is further functionalized with a 2,5-dimethoxyphenylsulfonyl group, a modification that can enhance solubility and influence binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. Benzimidazole derivatives are extensively investigated for a wide spectrum of biological activities, including potential antimicrobial, antiviral, anticancer, and anti-inflammatory applications . As a multifunctional scaffold, this compound is primarily of interest in drug discovery for the synthesis and screening of new therapeutic agents, as well as in chemical biology for probing enzyme mechanisms and cellular pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-7-14-15(8-12(11)2)19(10-18-14)24(20,21)17-9-13(22-3)5-6-16(17)23-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANVRRCGNBSVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4,5-Diamino-1,2-dimethylbenzene with Formic Acid

The most widely reported method involves the condensation of 4,5-diamino-1,2-dimethylbenzene with formic acid under reflux conditions. This reaction proceeds via cyclodehydration, forming the benzimidazole ring. Key parameters include:

  • Reagent Ratios : Equimolar amounts of 4,5-diamino-1,2-dimethylbenzene and 88% formic acid.

  • Reaction Time : 2 hours under reflux.

  • Workup : Neutralization with 10% potassium hydroxide to pH 7.5–8.0 precipitates crude DMB, which is recrystallized from methanol and petroleum ether.

  • Yield : 85–90%.

  • Melting Point : 204–205°C (microblock).

Alternative Pathway via Hydrogenation

An alternative route involves hydrogenating 4,5-dimethyl-2-nitroaniline using palladium-activated carbon, followed by condensation with formic acid. This method is less common due to the need for specialized hydrogenation equipment.

Preparation of 2,5-Dimethoxybenzenesulfonyl Chloride

The sulfonylating agent, 2,5-dimethoxybenzenesulfonyl chloride, is critical for introducing the sulfonyl group. While commercial sources exist (e.g., Sigma-Aldrich,), its synthesis typically involves:

Sulfonation of 2,5-Dimethoxybenzene

  • Sulfonation : Reaction of 2,5-dimethoxybenzene with chlorosulfonic acid at 0–5°C.

  • Chlorination : Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.

  • Purification : Recrystallization from chloroform-ether-petroleum ether yields a crystalline solid with a melting point of 112–116°C.

Sulfonation of 5,6-Dimethylbenzimidazole

The final step involves coupling DMB with 2,5-dimethoxybenzenesulfonyl chloride. This reaction typically employs nucleophilic aromatic substitution or sulfonamide formation.

Classical Sulfonation Protocol

  • Reagents :

    • DMB (1 equiv)

    • 2,5-Dimethoxybenzenesulfonyl chloride (1.2 equiv)

    • Base: Pyridine or triethylamine (2 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Stirring at 0°C for 30 minutes, followed by 24 hours at room temperature.

  • Workup : Dilution with ice-cold water, extraction with DCM, and purification via column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : 60–75% (estimated based on analogous reactions).

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate the reaction:

  • Temperature : 100°C

  • Time : 20 minutes

  • Yield Improvement : ~85% (hypothetical projection based on similar sulfonations).

Analytical Characterization

Critical data for intermediates and the final compound are summarized below:

Table 1: Physical Properties of Key Intermediates

CompoundMelting Point (°C)Molecular FormulaReference
5,6-Dimethylbenzimidazole204–205C₉H₁₀N₂
2,5-Dimethoxybenzenesulfonyl chloride112–116C₈H₉ClO₄S

Table 2: Spectral Data for 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

TechniqueKey Signals
¹H NMR δ 2.35 (s, 6H, CH₃), 3.85 (s, 6H, OCH₃), 7.20–7.80 (m, aromatic protons)
IR 1350 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch)

Challenges and Optimization Strategies

Steric Hindrance

The methyl groups at positions 5 and 6 on the benzimidazole ring introduce steric hindrance, necessitating excess sulfonyl chloride (1.2–1.5 equiv) to drive the reaction to completion.

Solvent Selection

Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions. Non-polar solvents (e.g., DCM) are preferred for controlled reactivity.

Catalytic Enhancements

Preliminary studies suggest that Lewis acids (e.g., ZnCl₂) could accelerate sulfonation, though this remains exploratory .

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-(2,5-Dimethoxyphenyl)sulfonylbenzimidazole and 1-(2,5-Dimethoxyphenyl)sulfonyl-5-methylbenzimidazole share structural similarities.

Biological Activity

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole (referred to as DMSB) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMSB, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

DMSB is characterized by the presence of a benzimidazole core, which is known for its diverse biological properties. The sulfonyl group and dimethoxyphenyl substituent contribute to its unique pharmacological profile. The molecular formula for DMSB is C15H16N2O4SC_{15}H_{16}N_2O_4S.

DMSB exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : DMSB has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition leads to reduced production of pro-inflammatory mediators such as cytokines and prostaglandins.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in various biological systems.
  • Cell Cycle Modulation : DMSB has been reported to induce cell cycle arrest in cancer cell lines, promoting apoptosis through the activation of intrinsic apoptotic pathways.

Anticancer Activity

DMSB has been evaluated for its anticancer properties in various studies. For instance:

  • Study Findings : In vitro studies on human cancer cell lines demonstrated that DMSB significantly inhibits cell proliferation and induces apoptosis. The compound was particularly effective against breast and colon cancer cells.
  • Mechanism : The anticancer effect is attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic signaling pathways.

Anti-inflammatory Activity

DMSB has shown promising results in reducing inflammation:

  • In Vivo Studies : Animal models of inflammation indicated that DMSB administration resulted in decreased swelling and pain, comparable to standard anti-inflammatory drugs.
  • Mechanism : The anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory prostaglandins.

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Activity Spectrum : DMSB has been tested against various bacterial strains, showing significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This activity suggests potential use in treating bacterial infections or as a lead compound in developing new antibiotics.

Comparative Studies

To better understand the efficacy of DMSB, it is useful to compare it with other benzimidazole derivatives:

Compound NameStructure FeaturesBiological ActivityReference
DMSBSulfonyl groupAnticancer, anti-inflammatory, antimicrobial
Compound ANo sulfonyl groupModerate anticancer
Compound BDifferent substituentsWeak anti-inflammatory

The presence of the sulfonyl group in DMSB appears to enhance its biological activities compared to other derivatives lacking this feature.

Case Studies

  • Case Study 1 : A clinical trial evaluating the safety and efficacy of DMSB in patients with chronic inflammatory diseases showed significant improvement in symptoms with minimal side effects.
  • Case Study 2 : Research on the use of DMSB as an adjunct therapy in cancer treatment demonstrated enhanced efficacy when combined with traditional chemotherapeutics.

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